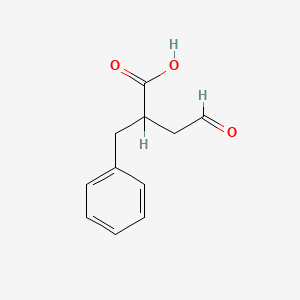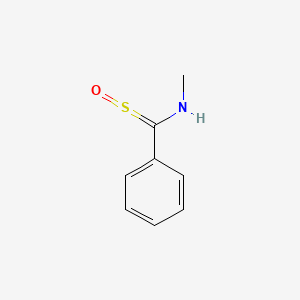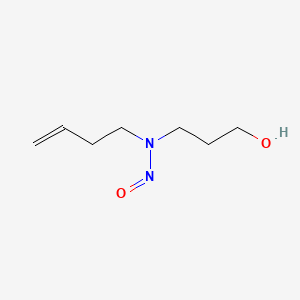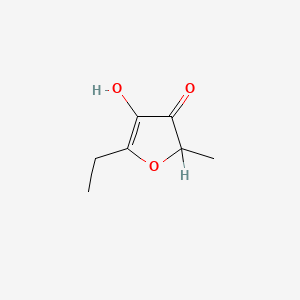
同呋喃醇
描述
Synthesis Analysis
Homofuraneol synthesis involves innovative methodologies that enable the production of this compound and its derivatives. Techniques such as cascade reactions, which include selective Prins cyclization followed by Friedel-Crafts cyclization, and the cyclofunctionalization of homoallylic alcohols using iodine/iodine(III) compounds, are notable methods for synthesizing tetrahydrofuran derivatives, which are structurally related to Homofuraneol. These methods highlight the versatility and creativity in synthesizing complex furan structures (Sakata et al., 2018); (Vasconcelos et al., 2011).
Molecular Structure Analysis
The stereochemical study of Homofuraneol reveals a complex tautomeric relationship between its structural isomers. The compound's unique molecular structure, including its keto-enol tautomerism, has been elucidated through advanced spectroscopic techniques. This detailed structural analysis aids in understanding the compound's chemical behavior and potential applications. The absolute chemistry of Homofuraneol and its relationship between odor characteristics and stereochemistry has been explored, underscoring the importance of molecular structure in determining its properties (Monde et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of Homofuraneol includes its involvement in various organic synthesis reactions, such as the Rh(I)-catalyzed cycloaddition reactions, which demonstrate the compound's utility in constructing complex organic frameworks. These reactions not only highlight the chemical versatility of Homofuraneol but also its potential as a building block in the synthesis of natural products and pharmaceuticals (Jiao et al., 2010).
Physical Properties Analysis
The analysis of Homofuraneol's physical properties is crucial for its practical applications. While specific studies directly addressing Homofuraneol's physical properties are limited, research on structurally related compounds provides insights into its behavior. The physical properties, such as solubility, melting point, and boiling point, can be inferred from similar furan compounds, indicating Homofuraneol's potential utility in various scientific and industrial applications.
Chemical Properties Analysis
Homofuraneol's chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under different conditions, are essential for its use in synthesis and applications. The compound's reactivity in homo-coupling reactions and its role in synthesizing fluorescent dihydrofuran derivatives showcase its diverse chemical properties and potential utility in creating materials with unique optical characteristics (Funayama et al., 2005).
科学研究应用
Specific Scientific Field
Food Science and Food Processing Industry
Summary of the Application
Homofuraneol is a small volatile organic substance that contributes to the flavor of various products . Its detection is required in food science and food processing industry .
Methods of Application or Experimental Procedures
The Capture- Systematic Evolution of Ligands by EXponential enrichment (SELEX) protocol was applied for the isolation of an aptamer binding to Homofuraneol . Thirteen cycles of selection were performed . The resulting DNA pool was cloned, using blunt-end cloning, and ninety-six plasmids were sequenced and analyzed .
Results or Outcomes
Eight oligonucleotides were selected as aptamer candidates and screened for the ability to bind to Homofuraneol . One of the candidates was further characterized as an aptamer . The apparent equilibrium constant was determined to be (1.1 ± 0.4) µM, by the fluorescent method . The reported aptamer was applied for development of the ion-sensitive field-effect transistor (ISFET)-based biosensor, for the analysis of Homofuraneol, in the concentration range of 0.1–10 µM .
2. Application in Wine Analysis
Specific Scientific Field
Summary of the Application
Homofuraneol is one of the enolones (maltol, furaneol, homofuraneol, and sotolon) and vanillin derivatives (vanillin, methyl vanillate, ethyl vanillate, and acetovanillone) that are commonly found in wines . Their quantitative determinations at low concentrations are complicated due to their high polarity .
Methods of Application or Experimental Procedures
An improved and automated version for the accurate measure of these common trace wine polar compounds (enolones and vanillin derivatives) was developed and validated . The optimization of some stages of the solid phase extraction (SPE) process, such as washing with an aqueous solution containing 1% NaHCO3 at pH 8, led to cleaner extracts and solved interference problems .
Results or Outcomes
Due to the polarity of these type of compounds, an optimization of the large volume injection was also carried out . Finally, a programmable temperature vaporization (PTV) quartz glass inlet liner without wool was used . The injector temperature was raised to 300 °C in addition to applying a pressure pulse of 180 kPa for 4 min . Matrix effects were solved by the use of adequate internal standards, such as ethyl maltol and 3′,4′- (methylenedioxy)acetophenone .
3. Application in Aroma Compound Detection
Specific Scientific Field
Summary of the Application
Homofuraneol is an aroma compound which occurs naturally in foods and is used as an artificial flavor . It significantly contributes to the overall flavor, due to its low threshold values for human . It has been detected in wines , coffee , fruits like strawberry, raspberry or pineapple , and tomatoes . It is also formed during the heat processing of sugar-containing products .
Methods of Application or Experimental Procedures
The Capture- Systematic Evolution of Ligands by EXponential enrichment (SELEX) protocol was applied for the isolation of an aptamer binding to Homofuraneol . Thirteen cycles of selection were performed . The resulting DNA pool was cloned, using blunt-end cloning, and ninety-six plasmids were sequenced and analyzed .
Results or Outcomes
Eight oligonucleotides were selected as aptamer candidates and screened for the ability to bind to Homofuraneol . One of the candidates was further characterized as an aptamer . The apparent equilibrium constant was determined to be (1.1 ± 0.4) µM, by the fluorescent method . The reported aptamer was applied for development of the ion-sensitive field-effect transistor (ISFET)-based biosensor, for the analysis of Homofuraneol, in the concentration range of 0.1–10 µM .
4. Application in Wine Aroma Analysis
Specific Scientific Field
Summary of the Application
Understanding the chemical nature of wine aroma demands accurate quantitative determinations of different odor-active compounds . Homofuraneol is one of the enolones that are commonly found in wines . Their quantitative determinations at low concentrations are complicated due to their high polarity .
Methods of Application or Experimental Procedures
An improved and automated version for the accurate measure of these common trace wine polar compounds (enolones and vanillin derivatives) was developed and validated . The optimization of some stages of the solid phase extraction (SPE) process, such as washing with an aqueous solution containing 1% NaHCO3 at pH 8, led to cleaner extracts and solved interference problems .
Results or Outcomes
Due to the polarity of these type of compounds, an optimization of the large volume injection was also carried out . Finally, a programmable temperature vaporization (PTV) quartz glass inlet liner without wool was used . The injector temperature was raised to 300 °C in addition to applying a pressure pulse of 180 kPa for 4 min . Matrix effects were solved by the use of adequate internal standards, such as ethyl maltol and 3′,4′- (methylenedioxy)acetophenone .
3. Application in Aroma Compound Detection
Specific Scientific Field
Summary of the Application
Homofuraneol is an aroma compound which occurs naturally in foods and is used as an artificial flavor . It significantly contributes to the overall flavor, due to its low threshold values for human . It has been detected in wines , coffee , fruits like strawberry, raspberry or pineapple , and tomatoes . It is also formed during the heat processing of sugar-containing products .
Methods of Application or Experimental Procedures
The Capture- Systematic Evolution of Ligands by EXponential enrichment (SELEX) protocol was applied for the isolation of an aptamer binding to Homofuraneol . Thirteen cycles of selection were performed . The resulting DNA pool was cloned, using blunt-end cloning, and ninety-six plasmids were sequenced and analyzed .
Results or Outcomes
Eight oligonucleotides were selected as aptamer candidates and screened for the ability to bind to Homofuraneol . One of the candidates was further characterized as an aptamer . The apparent equilibrium constant was determined to be (1.1 ± 0.4) µM, by the fluorescent method . The reported aptamer was applied for development of the ion-sensitive field-effect transistor (ISFET)-based biosensor, for the analysis of Homofuraneol, in the concentration range of 0.1–10 µM .
4. Application in Wine Aroma Analysis
Specific Scientific Field
Summary of the Application
Understanding the chemical nature of wine aroma demands accurate quantitative determinations of different odor-active compounds . Homofuraneol is one of the enolones that are commonly found in wines . Their quantitative determinations at low concentrations are complicated due to their high polarity .
Methods of Application or Experimental Procedures
An improved and automated version for the accurate measure of these common trace wine polar compounds (enolones and vanillin derivatives) was developed and validated . The optimization of some stages of the solid phase extraction (SPE) process, such as washing with an aqueous solution containing 1% NaHCO3 at pH 8, led to cleaner extracts and solved interference problems .
Results or Outcomes
Due to the polarity of these type of compounds, an optimization of the large volume injection was also carried out . Finally, a programmable temperature vaporization (PTV) quartz glass inlet liner without wool was used . The injector temperature was raised to 300 °C in addition to applying a pressure pulse of 180 kPa for 4 min . Matrix effects were solved by the use of adequate internal standards, such as ethyl maltol and 3′,4′- (methylenedioxy)acetophenone .
安全和危害
Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors. It’s also recommended to avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
IUPAC Name |
5-ethyl-4-hydroxy-2-methylfuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-5-7(9)6(8)4(2)10-5/h4,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYOEDXNPLUUAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C(O1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885392 | |
| Record name | 3(2H)-Furanone, 5-ethyl-4-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one | |
CAS RN |
27538-09-6 | |
| Record name | 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27538-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027538096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Furanone, 5-ethyl-4-hydroxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3(2H)-Furanone, 5-ethyl-4-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ETHYL-4-HYDROXY-2-METHYL-3(2H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG3201707P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



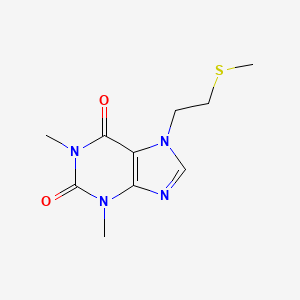
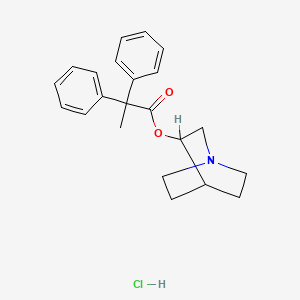
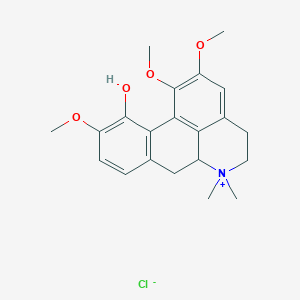
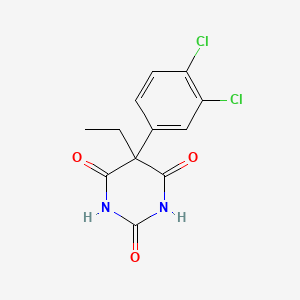
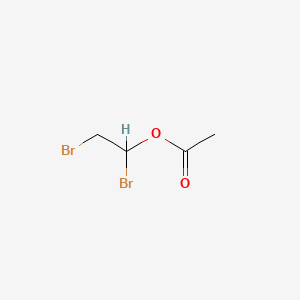
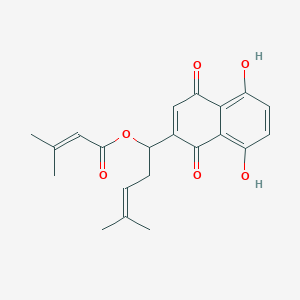
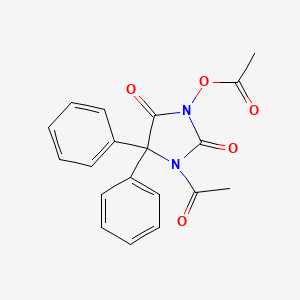
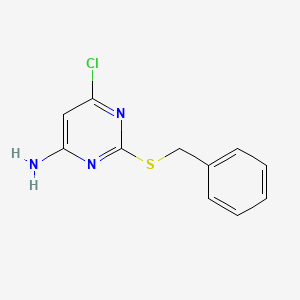
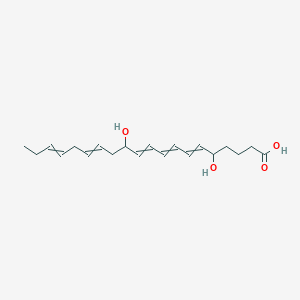
![1,3,3-Trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene;2,4,4-trimethyl-3-[3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one](/img/structure/B1217526.png)
![(3R,4aR,12bS)-4a,8,12b-trihydroxy-9-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]-3-methyl-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1217527.png)
